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Technical Support Center: Troubleshooting
Isomalt Stickiness in Spray Drying
This technical support center provides guidance for researchers, scientists, and drug

development professionals encountering stickiness issues with Isomalt (Standard) during

spray drying experiments. The following frequently asked questions (FAQs) and

troubleshooting guides are designed to address common challenges and provide actionable

solutions.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Isomalt stickiness during spray drying?

A1: The primary cause of Isomalt stickiness during spray drying is its low glass transition

temperature (Tg).[1][2][3] Amorphous sugars like Isomalt become sticky and prone to

agglomeration when the process temperature exceeds their Tg by a certain margin, often cited

as Tg + 20°C.[1] At these temperatures, the material transitions from a glassy, solid state to a

rubbery, liquid-like state, leading to particles sticking to each other and the walls of the spray

dryer.[1][2] Isomalt is known to be particularly challenging to process due to its low Tg, making

it highly susceptible to stickiness.[3][4][5]

Q2: How do spray drying process parameters influence Isomalt stickiness?
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A2: Several process parameters critically influence Isomalt stickiness:

Inlet and Outlet Temperature: Higher temperatures can easily exceed the Tg of Isomalt,

promoting stickiness.[1] Lowering the inlet and consequently the outlet temperature is a

common strategy to mitigate this issue.[3][4]

Feed Rate: A high liquid feed rate can lead to inefficient drying, resulting in particles with

higher moisture content.[3] Water acts as a plasticizer, lowering the Tg of the powder and

increasing stickiness.

Atomizing Gas Flow Rate: A lower atomizing gas flow rate can result in larger droplets that

are more difficult to dry, increasing the likelihood of sticky particles.

Aspirator/Drying Air Flow Rate: A lower aspirator rate reduces the flow of heated air, which is

necessary for efficient water evaporation. Insufficient drying can lead to stickiness.[3]

Q3: My Isomalt powder is sticking to the cyclone and collection vessel. What should I do?

A3: Sticking in the cyclone and collection vessel is a classic sign that the particle surface is

tacky. This is likely due to the outlet temperature being too high, causing the Isomalt particles to

be in a rubbery state. To address this, you should consider the following:

Lower the Inlet Temperature: This will directly reduce the outlet temperature. A study found

that an inlet temperature of 60°C, resulting in an outlet temperature of 42-43°C, was optimal

for retrieving Isomalt powder.[4][5][6][7]

Increase the Aspirator/Drying Air Flow Rate: This can help to cool the particles more

effectively before they reach the cyclone.

Decrease the Feed Rate: This allows for more efficient drying of each droplet, reducing the

residual moisture that can lower the Tg.[3]

Q4: Can the concentration of the Isomalt feed solution affect stickiness?

A4: Yes, the feed solution concentration can impact stickiness. A very high concentration may

lead to a more viscous solution that is harder to atomize, potentially resulting in larger, wetter

particles that stick. Conversely, a very low concentration requires the removal of more water,
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which can be challenging without causing stickiness if other parameters are not optimized.

Finding the right balance is key. A 15% (w/v) concentration has been used successfully in

studies.[4][5][6][7]

Q5: Are there any additives that can help reduce Isomalt stickiness?

A5: Yes, the addition of high molecular weight drying aids is a common strategy to combat

stickiness in spray drying of sugars.[1][8][9][10] These compounds, such as maltodextrin or

gum arabic, have a high glass transition temperature. When mixed with Isomalt, they increase

the overall Tg of the formulation, making the resulting powder less prone to stickiness at typical

spray drying temperatures.

Troubleshooting Guide: Quantitative Data and
Experimental Protocols
For easier comparison, the following table summarizes key processing parameters from a

successful Isomalt spray drying experiment.
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Parameter Recommended Value Rationale

Inlet Temperature 60°C

Minimizes the risk of

exceeding the glass transition

temperature of Isomalt.[4][5][6]

[7]

Outlet Temperature 42-43°C

Indicates efficient drying while

keeping the product below its

sticky point.[4][5][6][7]

Feed Concentration 15% (w/v)

A balanced concentration for

effective atomization and

drying.[4][5][6][7]

Feed Rate 1.4 ml/min

A lower feed rate ensures

complete drying of the

atomized droplets.[3][4][5][6][7]

Atomizing Gas Flow Rate 800 L/h

A higher flow rate promotes

the formation of smaller

droplets, which dry more

quickly.[4][5][6][7]

Aspirator Rate 100%

Maximizes the drying air flow

for efficient evaporation.[4][5]

[6][7]

Experimental Protocol: Optimizing Spray Drying
Parameters for Isomalt
This protocol outlines a systematic approach to finding the optimal spray drying parameters for

a standard Isomalt solution.

1. Materials and Equipment:

Isomalt (Standard Grade)
Deionized Water
Laboratory-scale spray dryer (e.g., BUCHI B-290)
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Hot plate with magnetic stirrer
Analytical balance

2. Preparation of Isomalt Feed Solution (15% w/v): a. Weigh 15g of Isomalt powder. b. Measure

100ml of deionized water. c. Gradually add the Isomalt powder to the water while stirring

continuously with a magnetic stirrer on a hot plate set to a low heat to aid dissolution. d.

Continue stirring until the Isomalt is completely dissolved and the solution is clear. e. Allow the

solution to cool to room temperature before use.

3. Spray Dryer Setup and Initial Parameters: a. Set up the spray dryer according to the

manufacturer's instructions. b. Start with the recommended parameters from the table above as

a baseline:

Inlet Temperature: 60°C
Aspirator Rate: 100%
Atomizing Gas Flow Rate: 800 L/h
Feed Rate: 1.4 ml/min

4. Experimental Run and Observation: a. Begin by pumping deionized water through the

system to stabilize the temperatures. b. Once the inlet and outlet temperatures are stable,

switch the feed to the Isomalt solution. c. Closely observe the drying chamber, cyclone, and

collection vessel for any signs of stickiness or product buildup. d. Collect the product and

assess its properties (e.g., flowability, particle size, moisture content).

5. Troubleshooting and Optimization:

If stickiness is observed:
First, try reducing the feed rate in small increments (e.g., by 0.2 ml/min).
If stickiness persists, lower the inlet temperature by 5°C increments.
Ensure the aspirator rate is at its maximum to provide sufficient drying air.
If the yield is low without significant stickiness:
Consider slightly increasing the feed concentration (e.g., to 20% w/v), while carefully
monitoring for any onset of stickiness.
Ensure the atomizing gas flow rate is high enough to create a fine mist.

Visualizing the Troubleshooting Process
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The following diagrams illustrate the logical relationships in troubleshooting Isomalt stickiness

and the interplay of spray drying parameters.

Problem: Isomalt Stickiness Observed

Is Outlet Temperature > Tg of Isomalt?

Action: Lower Inlet Temperature

Yes

Is Feed Rate Too High?

No

Action: Lower Feed Rate

Yes

Is Aspirator Rate Too Low?

No

Action: Increase Aspirator Rate

Yes

Still Sticky?
Consider Adding High-Tg Drying Aid

No

Problem Resolved
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Click to download full resolution via product page

Caption: A workflow diagram for troubleshooting Isomalt stickiness.
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Caption: Interplay of spray drying parameters and product characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. longdom.org [longdom.org]

2. longdom.org [longdom.org]

3. Spray Drying of Isomalt | PDF | Evaporation | Titration [scribd.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15573247?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573247?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573247?utm_src=pdf-custom-synthesis
https://www.longdom.org/open-access/stickiness-problem-associated-with-spray-drying-of-sugar-and-acid-rich-foods-a-mini-review-34685.html
https://www.longdom.org/open-access-pdfs/stickiness-problem-associated-with-spray-drying-of-sugar-and-acid-rich-foods-a-mini-review-2155-9600-S12-003.pdf
https://www.scribd.com/document/710009614/SPRAY-DRYING-OF-ISOMALT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Spray-dried amorphous isomalt and melibiose, two potential protein-stabilizing excipients -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. UQ eSpace [espace.library.uq.edu.au]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Troubleshooting stickiness of Isomalt (Standard) during
spray drying experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573247#troubleshooting-stickiness-of-isomalt-
standard-during-spray-drying-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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